molecular formula C11H11BrF3NO B8171938 N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclopropanamine

N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclopropanamine

Cat. No.: B8171938
M. Wt: 310.11 g/mol
InChI Key: GGOXLJCBVKIVEH-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclopropanamine: is a chemical compound that features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a bromine atom and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)benzyl bromide and cyclopropanamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 3-bromo-5-(trifluoromethoxy)benzyl bromide by the amine group of cyclopropanamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo further substitution reactions, particularly at the bromine site, to introduce other functional groups.

    Oxidation and Reduction: The benzylamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The trifluoromethoxy group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products:

    Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitriles.

    Reduction Products: Secondary amines or alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.

Biology and Medicine:

    Pharmacological Studies: Due to its unique structure, it can be used in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which N-(3-Bromo-5-(trifluoromethoxy)benzyl)cyclopropanamine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethoxy)benzyl bromide
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness:

  • Structural Features: The presence of both a cyclopropane ring and a trifluoromethoxy group makes this compound unique compared to its analogs.
  • Reactivity: The combination of these functional groups can result in unique reactivity patterns, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

N-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-8-3-7(6-16-9-1-2-9)4-10(5-8)17-11(13,14)15/h3-5,9,16H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOXLJCBVKIVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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